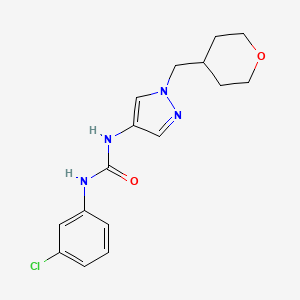![molecular formula C14H10O3 B2366025 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2366025.png)
3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C₁₄H₁₀O₃ and a molecular weight of 226.23 g/mol It is known for its unique structure, which includes a benzo[c]chromen-6-one core with hydroxy and methyl substituents
Biochemical Analysis
Biochemical Properties
It is known that this compound has a molecular weight of 226.23 . It is a powder at room temperature and has a melting point of 250-252 degrees Celsius .
Cellular Effects
It is known that urolithins, which are hydroxyl-substituted benzo[c]chromen-6-one derivatives, can activate neuroprotective mechanisms .
Molecular Mechanism
It is known that urolithins, which are hydroxyl-substituted benzo[c]chromen-6-one derivatives, can activate SIRT-1 in differentiated ReNcell VM human nerve cells .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
Metabolic Pathways
It is known that urolithins, which are hydroxyl-substituted benzo[c]chromen-6-one derivatives, are the main bioavailable metabolites of ellagic acid .
Transport and Distribution
It is known that urolithins, which are hydroxyl-substituted benzo[c]chromen-6-one derivatives, are widely distributed in the urine, feces, and bile of mammals such as humans, rats, mice, cattle, and pigs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one typically involves the condensation of salicylaldehydes with α,β-unsaturated carbonyl compounds . This three-step synthetic sequence includes:
- Formation of the chromene core through a condensation reaction.
- Cyclization to form the benzo[c]chromen-6-one structure.
- Introduction of hydroxy and methyl groups through selective functionalization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-methyl-6H-benzo[c]chromen-6-one.
Reduction: Formation of 3-hydroxy-4-methyl-6H-benzo[c]chroman-6-ol.
Substitution: Formation of halogenated derivatives such as 3-hydroxy-4-bromo-6H-benzo[c]chromen-6-one.
Scientific Research Applications
3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-6H-benzo[c]chromen-6-one: Lacks the methyl group, which may affect its reactivity and biological activity.
3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Contains additional hydrogen atoms, altering its chemical properties and applications.
Uniqueness
3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both hydroxy and methyl groups provides distinct sites for chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
3-hydroxy-4-methylbenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-8-12(15)7-6-10-9-4-2-3-5-11(9)14(16)17-13(8)10/h2-7,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVHXGNOROFSCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol](/img/structure/B2365942.png)
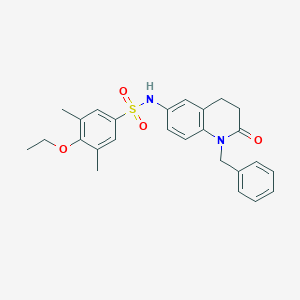
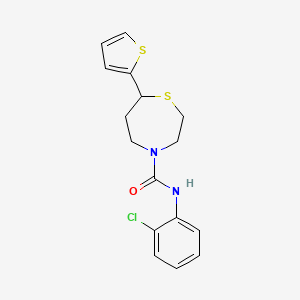
![5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B2365947.png)
![2-(4-fluorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2365948.png)
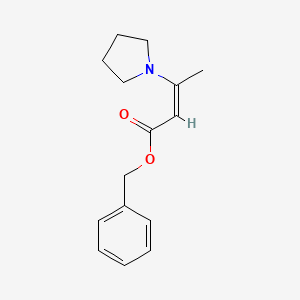
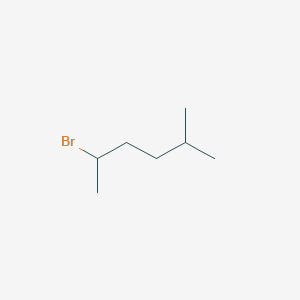
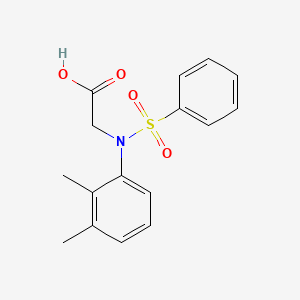
![Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2365954.png)
![3-Amino-1-[4-(propan-2-yl)phenyl]thiourea](/img/structure/B2365956.png)
![ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2365957.png)
![3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2365958.png)

